molecular formula C12H10O2 B8664489 2-Furan-3-yl-1-phenyl-ethanone

2-Furan-3-yl-1-phenyl-ethanone

Cat. No. B8664489
M. Wt: 186.21 g/mol
InChI Key: SCZKAQIZHIMAFK-UHFFFAOYSA-N
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Patent
US07910613B2

Procedure details

3-(2-Phenyl-[1,3]dithian-2-ylmethyl)-furan (11.5 g, 41 mmol) was suspended in 9:1 methanol/water (v/v) (150 mL) with slight heating. A solution of HgCl2 (22.3 g, 82 mmol) in methanol/water (50 mL) and solid HgO (8.0 g, 36.9 mmol) was added, and the mixture was heated at reflux under a nitrogen atmosphere for 6-7 h. The reaction mixture was filtered through celite to remove solids, and then concentrated. The resulting aqueous mixture was extracted with ethyl acetate, the combined organic extracts were washed with water, dried over sodium sulfate, and evaporated. The crude product was purified by flash column chromatography using 2% ethyl acetate in hexane as eluent. Yield: 5.7 g, 75%.
Name
3-(2-Phenyl-[1,3]dithian-2-ylmethyl)-furan
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
22.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([CH2:13][C:14]3[CH:18]=[CH:17][O:16][CH:15]=3)SCCCS2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[OH:20].O>Cl[Hg]Cl>[O:16]1[CH:17]=[CH:18][C:14]([CH2:13][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:20])=[CH:15]1 |f:1.2|

Inputs

Step One
Name
3-(2-Phenyl-[1,3]dithian-2-ylmethyl)-furan
Quantity
11.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(SCCCS1)CC1=COC=C1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CO.O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO.O
Name
Quantity
22.3 g
Type
catalyst
Smiles
Cl[Hg]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 6-7 h
Duration
6.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove solids
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Name
Type
Smiles
O1C=C(C=C1)CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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